p38 MAPK-IN-2

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

p38 MAPK-IN-2 offers a chemically distinct pyrazolyl-piperidinyl-ethanone scaffold unrelated to imidazole/thiazole-based p38 inhibitors. Ideal for SAR studies, scaffold-hopping, and kinase profiling panels. Patent-protected crystalline form ensures reproducible physicochemical characterization vs. amorphous comparators. Favorable lead-like properties (LogP 2.1, TPSA 92.6 Ų). Note: IC₅₀ not publicly quantified; users must perform internal dose-response validation. Ships ambient.

Molecular Formula C20H19ClFN5O2
Molecular Weight 415.8 g/mol
Cat. No. B1663467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep38 MAPK-IN-2
Molecular FormulaC20H19ClFN5O2
Molecular Weight415.8 g/mol
Structural Identifiers
SMILESC1CN(CCC1C2=C(C(=NN2)C3=C(C=C(C=C3)Cl)F)C4=NC=NC=C4)C(=O)CO
InChIInChI=1S/C20H19ClFN5O2/c21-13-1-2-14(15(22)9-13)20-18(16-3-6-23-11-24-16)19(25-26-20)12-4-7-27(8-5-12)17(29)10-28/h1-3,6,9,11-12,28H,4-5,7-8,10H2,(H,25,26)
InChIKeyIGGNAIYXGIUMQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p38 MAPK-IN-2 (CAS 635725-16-5) – Chemical Identity and Pharmacological Classification


p38 MAPK-IN-2 is a synthetic small-molecule inhibitor classified within the p38 mitogen-activated protein kinase (MAPK) inhibitor family, with a molecular formula of C20H19ClFN5O2 and a molecular weight of 415.85 g/mol . Its IUPAC designation is 1-{4-[5-(4-chloro-2-fluorophenyl)-4-(pyrimidin-4-yl)-1H-pyrazol-3-yl]piperidin-1-yl}-2-hydroxyethan-1-one, and it is chemically distinct from other commercially available p38 MAPK inhibitors such as SB 203580, Talmapimod (SCIO-469), and TAK-715 . The compound is described as an inhibitor of p38 kinase activity, a central node in stress and inflammatory signaling cascades .

Why p38 MAPK-IN-2 Cannot Be Simply Replaced by Other p38 MAPK Inhibitors in Experimental Protocols


Substituting one p38 MAPK inhibitor for another is not straightforward due to substantial differences in chemical scaffold, potency, isoform selectivity, and off-target kinase inhibition profiles [1]. While p38 MAPK-IN-2 is described as a p38 kinase inhibitor, its specific inhibitory concentration (IC50) and selectivity profile remain undisclosed in the public domain . In contrast, widely used comparators such as Talmapimod (p38α IC50 = 9 nM, 10-fold selective over p38β) , TAK-715 (p38α IC50 = 7.1 nM, 28-fold selective) , and SB 203580 (p38α IC50 = 34 nM) exhibit well-characterized and divergent selectivity landscapes. These disparities directly impact cellular and in vivo experimental outcomes, including cytokine suppression, off-target signaling modulation, and therapeutic index. Consequently, any assumption of functional equivalence among p38 inhibitors risks invalidating experimental conclusions and procurement decisions must be guided by compound-specific evidence.

p38 MAPK-IN-2: Quantitative Differentiation Evidence Against Leading Comparators


Chemical Scaffold Differentiation: A Distinct Pyrazolyl-Piperidinyl-Ethanone Core

p38 MAPK-IN-2 possesses a unique chemical structure centered on a pyrazolyl-piperidinyl-ethanone core (1-{4-[5-(4-chloro-2-fluorophenyl)-4-(pyrimidin-4-yl)-1H-pyrazol-3-yl]piperidin-1-yl}-2-hydroxyethan-1-one) that is chemically distinct from all commonly used p38 MAPK inhibitors . In contrast, SB 203580 is an imidazole-based inhibitor, Talmapimod is a pyridinyl-imidazole derivative, and TAK-715 is a thiazole-based compound [1]. This scaffold divergence translates into different binding modes, ATP-competitive vs. allosteric mechanisms, and unique off-target kinase interaction fingerprints.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Patent-Derived Crystalline Form: A Potential Advantage for Formulation and Reproducibility

p38 MAPK-IN-2 is specifically disclosed in patent WO 2005/061486 A1 as a crystalline form of 2-{4-[3-(4-chloro-2-fluorophenyl)-4-pyrimidin-4-yl-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethanol . This patent-protected crystalline form implies defined solid-state properties, including melting point, solubility, and stability, which are critical for reproducible in vitro and in vivo experimentation [1]. In contrast, many comparator p38 inhibitors, such as SB 203580 and TAK-715, are typically supplied as amorphous powders with variable batch-to-batch physicochemical consistency.

Pharmaceutical Development Solid-State Chemistry Formulation Science

Potency Description Without Quantitative Disclosure: A Critical Data Gap

Vendor descriptions characterize p38 MAPK-IN-2 as a 'potent inhibitor of p38 kinase' , yet no quantitative IC50 value is provided in any accessible public source, including the originating patent WO 2005/061486 A1 [1]. This stands in stark contrast to well-characterized comparators: Talmapimod (p38α IC50 = 9 nM) , TAK-715 (p38α IC50 = 7.1 nM) , and SB 203580 (p38α IC50 = 34 nM) . The absence of disclosed potency data for p38 MAPK-IN-2 precludes any quantitative assessment of its inhibitory strength relative to these established tools.

Kinase Inhibition In Vitro Pharmacology Data Transparency

Isoform Selectivity Profile: Undefined and Inferred from Class Context

The selectivity of p38 MAPK-IN-2 across the four p38 isoforms (α, β, γ, δ) and against other kinases has not been reported in public literature . By class-level inference, p38 MAPK inhibitors often exhibit varying degrees of isoform selectivity. For instance, Talmapimod is 10-fold selective for p38α over p38β , TAK-715 is 28-fold selective for p38α over p38β with no activity against p38γ/δ [1], and SB 203580 shows moderate selectivity [2]. Without empirical data for p38 MAPK-IN-2, its selectivity profile remains undefined.

Kinase Selectivity p38 Isoforms Off-Target Effects

Physicochemical Properties: Favorable Lipophilicity for Cell Permeability

Calculated physicochemical properties indicate that p38 MAPK-IN-2 has a topological polar surface area (TPSA) of 92.6 Ų and a consensus Log P of 2.1, falling within the favorable range for cell permeability and oral bioavailability (Lipinski's Rule of Five) [1]. In comparison, SB 203580 has a TPSA of 69.0 Ų and Log P of 3.9, while TAK-715 has a TPSA of 112.1 Ų and Log P of 4.2 [2]. The moderate lipophilicity of p38 MAPK-IN-2 may offer a balanced profile for cellular assays without the excessive non-specific binding often associated with highly lipophilic compounds.

Drug-Like Properties ADME Cell Permeability

Optimal Research and Industrial Application Scenarios for p38 MAPK-IN-2 Based on Current Evidence


Medicinal Chemistry and Scaffold-Hopping Campaigns

p38 MAPK-IN-2 serves as a valuable starting point for structure-activity relationship (SAR) studies and scaffold-hopping initiatives due to its chemically distinct pyrazolyl-piperidinyl-ethanone core, which is structurally unrelated to the imidazole and thiazole frameworks of SB 203580, Talmapimod, and TAK-715 . Researchers aiming to develop novel p38 inhibitors with improved selectivity or resistance profiles can leverage p38 MAPK-IN-2 as a template for diversification, exploring modifications to the chlorophenyl, pyrimidine, and piperidine moieties. The compound's favorable calculated physicochemical properties (Log P = 2.1, TPSA = 92.6 Ų) also make it an attractive lead-like candidate for optimization [1].

Solid-State and Formulation Development Studies

The patent-protected crystalline form of p38 MAPK-IN-2 (WO 2005/061486 A1) provides a defined solid-state material for studies focused on polymorphism, solubility enhancement, and formulation development [2]. In contrast to amorphous comparator compounds that may exhibit batch variability, the crystalline nature of p38 MAPK-IN-2 enables reproducible physicochemical characterization. This is particularly relevant for laboratories conducting pre-formulation screening, stability testing, or developing novel drug delivery systems for p38-targeted therapeutics.

Exploratory p38 Pathway Inhibition Where Potency Is Not the Primary Selection Criterion

In experimental contexts where the primary goal is to interrogate p38 pathway biology rather than achieve maximal target engagement—for example, in genetic knockout complementation studies or in assays where partial inhibition is sufficient—p38 MAPK-IN-2 may be selected based on its distinct chemical scaffold and commercial availability. However, end-users must be aware that its inhibitory potency is not publicly quantified, and they should perform dose-response validation internally . This scenario is appropriate only when the compound's structural novelty outweighs the need for predefined potency metrics.

Cross-Screening for Off-Target Kinase Activity Fingerprinting

Given the absence of a disclosed selectivity profile for p38 MAPK-IN-2, the compound is well-suited for inclusion in broad kinase profiling panels as a 'query' compound to define its off-target kinase interaction landscape [3]. By screening p38 MAPK-IN-2 against a diverse set of kinases (e.g., in a commercial kinase panel such as DiscoverX's KINOMEscan or Eurofins' KinaseProfiler), researchers can generate empirical selectivity data that may reveal unique polypharmacology profiles distinct from those of SB 203580, Talmapimod, and TAK-715. Such data would be valuable for understanding the compound's complete biological signature and for identifying potential repurposing opportunities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for p38 MAPK-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.